3-chloro-5-fluoro-4-nitrobenzoic acid
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Overview
Description
3-chloro-5-fluoro-4-nitrobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H3ClFNO4. It is a yellow crystalline powder that is soluble in hot water and organic solvents. This compound is of interest due to its unique physical and chemical properties, as well as its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-chloro-5-fluoro-4-nitrobenzoic acid can be synthesized through various methods, including nitration, halogenation, and carboxylation of benzoic acid derivatives. One common method involves the reaction between 5-fluoro-3-nitrophenol and thionyl chloride in the presence of a catalyst such as triethylamine. This reaction generates the intermediate compound 5-chloro-3-nitrophenol, which is then carboxylated to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro), the compound is reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-chloro-5-fluoro-4-aminobenzoic acid.
Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-fluoro-4-nitrobenzoic acid has several applications in scientific research, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound’s biological activities are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The halogen atoms (chlorine and fluorine) can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
- 3-fluoro-4-nitrobenzoic acid
- 2-chloro-4-fluoro-5-nitrobenzoic acid
Comparison: 3-chloro-5-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different electrophilic and nucleophilic substitution patterns, as well as varying degrees of biological activity .
Properties
CAS No. |
1807268-69-4 |
---|---|
Molecular Formula |
C7H3ClFNO4 |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
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